molecular formula C14H18ClNO4 B14022633 Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate CAS No. 6939-58-8

Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate

Katalognummer: B14022633
CAS-Nummer: 6939-58-8
Molekulargewicht: 299.75 g/mol
InChI-Schlüssel: MIEQPARDBZLIEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate is an organic compound with the molecular formula C15H18ClNO5 It is a derivative of propanedioic acid and features a chloro-substituted aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate typically involves the reaction of diethyl malonate with 3-chloro-4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl malonate: A precursor in the synthesis of Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate.

    3-chloro-4-methylaniline: Another precursor used in the synthesis.

    Other substituted propanedioates: Compounds with similar structures but different substituents on the aromatic ring.

Uniqueness

This compound is unique due to its specific chloro and methyl substitutions, which confer distinct chemical properties and reactivity compared to other similar compounds. These unique features make it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

6939-58-8

Molekularformel

C14H18ClNO4

Molekulargewicht

299.75 g/mol

IUPAC-Name

diethyl 2-(3-chloro-4-methylanilino)propanedioate

InChI

InChI=1S/C14H18ClNO4/c1-4-19-13(17)12(14(18)20-5-2)16-10-7-6-9(3)11(15)8-10/h6-8,12,16H,4-5H2,1-3H3

InChI-Schlüssel

MIEQPARDBZLIEO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(=O)OCC)NC1=CC(=C(C=C1)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.